molecular formula C19H26FN3O5S B2483089 N-cyclopentyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872724-66-8

N-cyclopentyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2483089
CAS No.: 872724-66-8
M. Wt: 427.49
InChI Key: NDJBPOPBRCOGPM-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic sulfonamide derivative characterized by a 1,3-oxazinan-2-yl core substituted with a 4-fluoro-3-methylbenzenesulfonyl group and an ethanediamide linker. The cyclopentyl moiety at the N-terminal distinguishes it from structurally analogous compounds. This compound is hypothesized to exhibit bioactivity due to its sulfonamide and oxazinan motifs, which are common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O5S/c1-13-11-15(7-8-16(13)20)29(26,27)23-9-4-10-28-17(23)12-21-18(24)19(25)22-14-5-2-3-6-14/h7-8,11,14,17H,2-6,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJBPOPBRCOGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-methylbenzenesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-cyclopentyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several derivatives, differing primarily in substituents and functional groups. Below is a detailed analysis:

Substituent Variations in the Benzenesulfonyl Group

  • Target Compound: Contains a 4-fluoro-3-methylbenzenesulfonyl group.
  • N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (): Features a 4-fluoro-2-methylbenzenesulfonyl group. The methyl at the 2-position may alter electronic distribution and steric interactions compared to the target compound, possibly affecting solubility or reactivity .
  • N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (): Lacks a methyl group on the benzenesulfonyl ring, which could reduce steric bulk and increase hydrophilicity .

Alkyl/Aryl Substituents on the Ethanediamide Nitrogen

  • Target Compound : Uses a cyclopentyl group, which provides moderate lipophilicity and conformational rigidity.
  • N-Ethyl Analogue (): Substitutes cyclopentyl with ethyl , a smaller and less lipophilic group. This may reduce membrane permeability but improve synthetic accessibility .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₉H₂₅FN₃O₅S ~435.5* Cyclopentyl, 4-fluoro-3-methylbenzenesulfonyl
N-Ethyl Analogue () C₁₆H₂₂FN₃O₅S ~387.4 Ethyl, 4-fluoro-2-methylbenzenesulfonyl
N-(2-Methylpropyl) Analogue () C₁₇H₂₄FN₃O₅S 401.45 2-Methylpropyl, 4-fluorobenzenesulfonyl

*Calculated based on structural similarity to .

Biological Activity

N-cyclopentyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C23H27FN2O5S
  • Molecular Weight : 427.42 g/mol
  • CAS Number : 2329319-37-9

Structural Features

The compound features a spirocyclic structure which is significant for its interaction with biological targets. The presence of a sulfonyl group and a fluorinated aromatic ring enhances its potential for enzyme interactions.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group allows for strong interactions with amino acid residues in proteins, while the fluorine atom may enhance binding affinity through hydrophobic interactions.

Enzyme Interaction Studies

Research indicates that compounds similar to this compound may act as inhibitors or modulators of various enzymes. For instance, studies have shown interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation processes .

Pharmacological Potential

Preliminary studies suggest that this compound could serve as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting inflammatory diseases or cancer due to its unique structural features .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For example, a related compound was shown to inhibit the production of pro-inflammatory cytokines in human cell lines .

In Vivo Studies

Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate promising results in reducing inflammation and tumor growth in xenograft models .

Comparative Analysis

Compound NameBiological ActivityStudy TypeKey Findings
This compoundAnti-inflammatoryIn vitroInhibition of cytokine production
Similar Sulfonamide DerivativeAnticancerIn vivoReduced tumor size in xenograft models

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